3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione

Lipophilicity Drug-likeness Blood-brain barrier permeability

3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione (CAS 716-02-9) is a synthetic N-methyl succinimide derivative bearing a 4-fluorophenyl substituent at the 3-position of the pyrrolidine-2,5-dione ring. With a molecular formula of C11H10FNO2 and a monoisotopic mass of 207.0696 Da, this compound belongs to the succinimide class, whose members include the clinically approved anticonvulsants ethosuximide, methsuximide, and phensuximide.

Molecular Formula C11H10FNO2
Molecular Weight 207.20 g/mol
CAS No. 716-02-9
Cat. No. B12872027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione
CAS716-02-9
Molecular FormulaC11H10FNO2
Molecular Weight207.20 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(C1=O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H10FNO2/c1-13-10(14)6-9(11(13)15)7-2-4-8(12)5-3-7/h2-5,9H,6H2,1H3
InChIKeyGMTIORMWSHWVKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione (CAS 716-02-9): Procurement-Relevant Physicochemical and Pharmacological Profile of a Fluorinated Succinimide Scaffold


3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione (CAS 716-02-9) is a synthetic N-methyl succinimide derivative bearing a 4-fluorophenyl substituent at the 3-position of the pyrrolidine-2,5-dione ring . With a molecular formula of C11H10FNO2 and a monoisotopic mass of 207.0696 Da, this compound belongs to the succinimide class, whose members include the clinically approved anticonvulsants ethosuximide, methsuximide, and phensuximide [1]. The presence of the electron-withdrawing fluorine atom on the phenyl ring modulates key drug-likeness parameters—notably lipophilicity (XlogP = 0.9) and topological polar surface area (TPSA = 37.4 Ų)—distinguishing it from non-fluorinated analogs . The compound is commercially available at 98% purity (Leyan, product no. 2268824) and is primarily utilized as a research intermediate and a scaffold for medicinal chemistry optimization .

Why 3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione Cannot Be Replaced by Other Succinimide-Class Compounds in Research Procurement


Although 3-(4-fluorophenyl)-1-methylpyrrolidine-2,5-dione shares the pyrrolidine-2,5-dione core with clinically used succinimide anticonvulsants such as ethosuximide (2-ethyl-2-methylsuccinimide) and phensuximide (1-methyl-3-phenylpyrrolidine-2,5-dione), the introduction of a single fluorine atom at the para position of the phenyl ring produces measurable shifts in lipophilicity, hydrogen-bonding capacity, and electronic surface properties that alter permeability, metabolic stability, and off-target CYP inhibition profiles . These differences mean that generic substitution with a non-fluorinated or differently substituted succinimide would introduce uncontrolled variables in structure–activity relationship (SAR) studies, pharmacokinetic profiling, or in vivo efficacy models, undermining experimental reproducibility and data interpretability [1].

Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione Versus Closest Structural Analogs


Enhanced Lipophilicity (XlogP = 0.9) Relative to the Non-Fluorinated Clinical Conjugate Phensuximide (XlogP = 0.66) Drives Differential Membrane Partitioning

The target compound exhibits a computed XlogP of 0.9, compared to 0.66 for the non-fluorinated structural analog phensuximide (1-methyl-3-phenylpyrrolidine-2,5-dione), reflecting the lipophilicity-enhancing effect of the para-fluorine substituent [1]. This ~36% higher logP value directly influences predicted passive membrane permeability and blood-brain barrier (BBB) penetration potential, parameters critical for CNS-targeted drug discovery programs.

Lipophilicity Drug-likeness Blood-brain barrier permeability

Absence of Hydrogen-Bond Donors (HBD = 0) Versus Ethosuximide (HBD = 1) Reduces Polar Desolvation Penalty and Enhances Passive Permeability

The target compound possesses zero hydrogen-bond donors (HBD = 0), a direct consequence of N-methylation and the absence of free NH groups on the succinimide ring . In contrast, the first-line anticonvulsant ethosuximide (2-ethyl-2-methylsuccinimide) bears one HBD (the imide NH) [1]. Each additional HBD imposes an estimated 1–2 kcal/mol desolvation penalty for membrane crossing, making the target compound intrinsically more permeable than ethosuximide.

Hydrogen-bond donor count Passive permeability Drug-likeness

Reduced Topological Polar Surface Area (TPSA = 37.4 Ų) Compared with Ethosuximide (TPSA = 46.2–49.7 Ų) Predicts Superior BBB Penetration

The target compound has a computed TPSA of 37.4 Ų , well below the widely accepted threshold of <60–70 Ų for favorable BBB penetration and substantially lower than the TPSA reported for ethosuximide (46.2 Ų [1] or 49.66 Ų [2]). The ~19–24% reduction in polar surface area translates into a lower energetic barrier for passive transcellular diffusion across endothelial tight junctions, a key determinant of CNS bioavailability.

Topological polar surface area Blood-brain barrier CNS drug design

Moderate CYP3A4 Inhibition (IC50 ≈ 20 μM) Suggests a Distinct Metabolic Interaction Profile Versus More Potent CYP-Inhibiting Succinimides

In a fluorogenic substrate assay using human liver microsomes (15 min preincubation + NADPH, 2 h measurement), the target compound inhibited CYP3A4 with an IC50 of approximately 20,000 nM (20 μM) [1]. This places it in a moderate inhibition range. By class-level inference, many succinimide anticonvulsants (e.g., phensuximide, which competitively inhibits CYP2C19-mediated mephenytoin 4-hydroxylase with Ki = 559 μM [2]) exhibit distinct CYP interaction patterns depending on N-substitution and aryl ring electronics. The 4-fluorophenyl group on the target scaffold may confer a subtly different CYP inhibition fingerprint compared with non-fluorinated or N-unsubstituted analogs, although direct head-to-head CYP panel data remain unavailable.

CYP3A4 inhibition Drug metabolism Metabolic stability

Commercial Availability at 98% Purity with Full Analytical Characterization Enables Reproducible SAR Expansion

The compound is stocked by Leyan (Shanghai) at 98% purity under product number 2268824 , a specification that exceeds the typical 95% purity commonly offered for analogous research-grade succinimide derivatives (e.g., Enamine offers 3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione at 95% purity [1]). Higher starting purity minimizes the confounding influence of synthetic byproducts in dose–response assays and ensures batch-to-batch consistency in SAR campaigns.

Chemical purity Reproducibility Procurement specification

High-Impact Procurement Scenarios for 3-(4-Fluorophenyl)-1-methylpyrrolidine-2,5-dione Based on Quantitative Differentiation Evidence


CNS-Penetrant Succinimide Library Design: Exploiting XlogP 0.9 and Zero HBD for Enhanced Brain Exposure Prediction

Medicinal chemistry teams designing focused libraries of succinimide-based CNS therapeutics should prioritize procurement of this compound as a privileged starting scaffold. Its XlogP of 0.9 (versus phensuximide's 0.66) and HBD count of 0 (versus ethosuximide's 1) combine to predict superior passive BBB permeability [1]. These parameters align with established CNS drug-likeness criteria and provide a measurable advantage over non-fluorinated or NH-bearing succinimide analogs.

CYP-Mediated Drug–Drug Interaction (DDI) Risk Assessment Using a Fluorinated Succinimide Probe with Defined CYP3A4 IC50

Preclinical DMPK groups requiring a succinimide-class probe for CYP inhibition liability screening can use this compound as a characterized reference standard. Its CYP3A4 IC50 of ~20 μM (fluorogenic substrate, human liver microsomes) provides a quantitative benchmark for comparing the metabolic interaction potential of novel succinimide derivatives, filling a gap left by the absence of published CYP panel data for many legacy succinimide antiepileptics [2].

High-Purity (98%) Intermediate for Late-Stage Functionalization and SAR Expansion Campaigns

Synthetic chemistry groups performing late-stage diversification (e.g., Suzuki coupling at the 4-fluorophenyl ring, Grignard additions to the imide carbonyls, or N-demethylation/re-alkylation sequences) benefit from the 98% purity specification . This purity level minimizes the need for pre-reaction purification and reduces the risk of byproduct-derived artifacts in biological follow-up assays, directly improving the signal-to-noise ratio in SAR tables.

Comparative Anticonvulsant Pharmacophore Validation Against Ethosuximide and Phensuximide in In Vivo Seizure Models

Neuroscience groups investigating structure–activity relationships of succinimide anticonvulsants can deploy this compound in head-to-head maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models alongside ethosuximide and phensuximide. The 4-fluorophenyl modification provides a direct probe of how aryl ring electronics modulate anticonvulsant ED50 and protective index (PI = TD50/ED50), an area highlighted as underexplored in recent succinimide reviews [1].

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